molecular formula C15H11ClF3N3 B10929845 6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10929845
M. Wt: 325.71 g/mol
InChI Key: FXKAIKFIEKLMCM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, along with a 4-chlorophenyl group, two methyl groups, and a trifluoromethyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the fused heterocyclic system. The general reaction scheme can be represented as follows:

    Starting Materials: 5-aminopyrazoles and trifluoromethyl-β-diketones.

    Reaction Conditions: Reflux in glacial acetic acid.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids/esters in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while coupling reactions can introduce various functional groups to the pyrazole or pyridine rings.

Scientific Research Applications

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in various physiological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or glycogen synthase kinase-3 (GSK-3), leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the 4-chlorophenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C15H11ClF3N3

Molecular Weight

325.71 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H11ClF3N3/c1-8-13-11(15(17,18)19)7-12(20-14(13)22(2)21-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3

InChI Key

FXKAIKFIEKLMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

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